Product packaging for Benzyltriethylammonium permanganate(Cat. No.:CAS No. 68844-25-7)

Benzyltriethylammonium permanganate

Cat. No.: B8735547
CAS No.: 68844-25-7
M. Wt: 311.26 g/mol
InChI Key: QPIWFXFPNQAMAR-UHFFFAOYSA-N
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Description

Historical Evolution of Permanganate (B83412) Reagents in Synthetic Chemistry

The use of the permanganate ion as a potent oxidant in organic chemistry has a rich and extensive history. acs.orgtaylorandfrancis.com Initially, inorganic salts, primarily potassium permanganate (KMnO4), were the reagents of choice. taylorandfrancis.comresearchgate.net First described in the 17th century by Johann Rudolf Glauber, potassium permanganate became a staple in laboratories for a wide array of oxidative transformations. wikipedia.org Early organic chemists utilized it for tasks such as the cis-dihydroxylation of carbon-carbon double bonds. acs.org

Despite its power and versatility, potassium permanganate's application in organic synthesis has always been hampered by significant limitations. rasayanjournal.co.in Its near-insolubility in non-polar organic solvents, where most organic substrates dissolve, necessitated the use of aqueous or co-solvent systems. wikipedia.orgscirp.org These conditions were often harsh and could lead to a lack of selectivity, causing over-oxidation and the formation of unwanted by-products. rasayanjournal.co.inontosight.ai For instance, the oxidation of primary alcohols often proceeds all the way to carboxylic acids instead of stopping at the more desirable aldehyde stage. wikipedia.orgontosight.ai

Rationale for the Development of Quaternary Ammonium (B1175870) Permanganates

To overcome the solubility issues of inorganic permanganates, chemists turned to the principles of phase-transfer catalysis (PTC). rasayanjournal.co.inbiomedres.us This technique involves using a phase-transfer agent to transport a reactant from one phase (typically aqueous) into another (typically organic) where the reaction can proceed efficiently. wikipedia.org

The development of quaternary ammonium permanganates was a direct result of this strategy. phasetransfercatalysis.com By replacing the inorganic cation (like K+) with a large, lipophilic quaternary ammonium cation, the permanganate anion (MnO4-) could be rendered soluble in organic solvents. rasayanjournal.co.inphasetransfercatalysis.com The quaternary ammonium salt, often called a "quat salt," possesses a positively charged nitrogen atom bonded to four organic groups. biomedres.uswikipedia.org This bulky, organic exterior effectively shields the charged core, allowing the entire ion pair to dissolve in non-polar environments like dichloromethane (B109758) or benzene. phasetransfercatalysis.comresearchgate.net This innovation, sometimes referred to as creating "purple benzene," enabled chemists to perform permanganate oxidations under homogeneous, mild, and anhydrous conditions, thereby enhancing reaction control and selectivity. rasayanjournal.co.inphasetransfercatalysis.com

Unique Advantages of Benzyltriethylammonium Permanganate in Organic Synthesis

This compound ([BzEt3N]MnO4) stands out among quaternary ammonium permanganates due to a combination of stability, solubility, and reactivity. ontosight.airesearchgate.net

Key advantages include:

Enhanced Solubility and Mild Reaction Conditions : It is readily soluble in organic solvents such as dichloromethane. researchgate.netresearchgate.net This allows for reactions to be carried out under homogeneous and mild conditions, often at room temperature, which is beneficial for sensitive substrates. ontosight.ai

Increased Selectivity : One of the most significant advantages is its ability to perform selective oxidations. ontosight.ai For example, it can oxidize primary alcohols to aldehydes with high efficiency, stopping the reaction at that stage without significant further oxidation to carboxylic acids. rasayanjournal.co.inontosight.ai This level of control is difficult to achieve with traditional aqueous permanganate. wikipedia.org

Versatility : Beyond alcohols, the reagent is effective for a variety of other transformations. It smoothly converts sulfides to their corresponding sulfones in excellent yields. researchgate.netresearchgate.net It has also been used in the oxidation of hydrocarbons and ethers. researchgate.net

Stability : Compared to other permanganate salts, it offers a degree of stability that makes it easier to handle, although it is still a strong oxidizing agent that must be handled with care. ontosight.airesearchgate.net

These attributes make this compound a superior choice for many synthetic applications where precision and mild conditions are paramount. ontosight.ai

Scope and Research Objectives for Contemporary Studies on this compound

Current research on this compound continues to explore its synthetic utility and refine its applications. The primary goal is the development of even milder and more selective oxidation protocols. ontosight.ai

Contemporary research objectives include:

Expanding Substrate Scope : Researchers are continually testing the reagent's efficacy on a wider range of functional groups and complex molecular architectures, including natural products and pharmaceutical intermediates. ontosight.ai

Mechanistic Studies : A deeper understanding of the reaction mechanisms is sought to further improve selectivity (chemo-, regio-, and stereoselectivity). researchgate.net Studies investigate how the cation-anion interaction and solvent effects influence the reaction pathway. scirp.orgsci-hub.se

Development of Greener Protocols : Efforts are being made to align its use with the principles of green chemistry. This includes using more environmentally benign solvents and developing catalytic systems to reduce waste. rasayanjournal.co.in

New Applications : Scientists are exploring its use in novel synthetic transformations and its potential role in areas like the synthesis of functional materials and polymers. chemicalbook.com

These ongoing studies aim to solidify the role of this compound as a key reagent in the modern chemist's toolkit for advanced and selective oxidation chemistry.

Research Findings and Data

The efficacy of this compound is demonstrated in its selective oxidation of various functional groups.

Table 1: Oxidation of Alcohols

The controlled oxidation of primary alcohols to aldehydes is a key application.

SubstrateProductYield (%)Conditions
Benzyl (B1604629) AlcoholBenzaldehyde (B42025)>90%PTC, Non-polar solvent, 30°C rasayanjournal.co.in
Substituted Benzyl AlcoholsSubstituted Benzaldehydes>90%PTC, Non-polar solvent, 30°C rasayanjournal.co.in
Primary Benzylic AlcoholsBenzaldehydes83-97%Ionic Liquids researchgate.net
Secondary Benzylic AlcoholsKetones83-97%Ionic Liquids researchgate.net

This table illustrates the high yields achieved in the selective oxidation of benzylic alcohols to their corresponding carbonyl compounds without over-oxidation to carboxylic acids.

Table 2: Oxidation of Sulfides

The reagent is also highly effective for the oxidation of sulfides directly to sulfones.

SubstrateProductYield (%)Conditions
Aromatic SulfidesAromatic SulfonesExcellentRoom Temperature researchgate.net
Aliphatic SulfidesAliphatic SulfonesExcellentRoom Temperature researchgate.net
Diphenyl Sulfide (B99878)Diphenyl Sulfone96%(Using related in-situ generated oxidant) nih.gov
DibenzothiopheneDibenzothiophene Sulfone70%(Using related in-situ generated oxidant) nih.gov

This table shows the rapid and high-yielding conversion of various sulfides to sulfones, highlighting the reagent's efficiency.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H22MnNO4 B8735547 Benzyltriethylammonium permanganate CAS No. 68844-25-7

Properties

CAS No.

68844-25-7

Molecular Formula

C13H22MnNO4

Molecular Weight

311.26 g/mol

IUPAC Name

benzyl(triethyl)azanium;permanganate

InChI

InChI=1S/C13H22N.Mn.4O/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;;;;;/h7-11H,4-6,12H2,1-3H3;;;;;/q+1;;;;;-1

InChI Key

QPIWFXFPNQAMAR-UHFFFAOYSA-N

Canonical SMILES

CC[N+](CC)(CC)CC1=CC=CC=C1.[O-][Mn](=O)(=O)=O

Origin of Product

United States

Synthetic Methodologies for Benzyltriethylammonium Permanganate

Optimized Laboratory-Scale Preparation Procedures

Step 1: Synthesis of Benzyltriethylammonium Chloride (BTEAC)

The precursor, BTEAC, is synthesized through the quaternization of triethylamine (B128534) with benzyl (B1604629) chloride. google.com A common laboratory method involves reacting equimolar amounts of triethylamine and benzyl chloride. google.com The reaction is typically performed in a suitable organic solvent. While various solvents such as ethanol, dimethylformamide, or dichloroethane can be used, acetone (B3395972) is often preferred as it facilitates a moderate reaction temperature and allows for easy, repeatable recycling. google.comchemicalbook.com

A typical procedure involves dissolving triethylamine in a solvent within a three-necked flask equipped with a stirrer and reflux condenser, followed by the dropwise addition of benzyl chloride. chemicalbook.com The mixture is then heated and stirred for several hours to form the quaternary ammonium (B1175870) salt. Upon cooling, the solid BTEAC product precipitates and can be collected by filtration, washed with a small amount of cold solvent, and dried. google.comchemicalbook.com Yields for this reaction are reported to be in the range of 76-86%. google.comchemicalbook.com

Step 2: Synthesis of Benzyltriethylammonium Permanganate (B83412)

Once the BTEAC precursor is obtained and purified, the permanganate salt is prepared through an ion exchange reaction. This is achieved by reacting the aqueous solution of a permanganate salt, typically potassium permanganate (KMnO₄), with an organic solution of BTEAC. The lipophilic nature of the benzyltriethylammonium cation facilitates the transfer of the permanganate anion from the aqueous phase to the organic phase. researchgate.netchemicalbook.com

The resulting Benzyltriethylammonium Permanganate, being soluble in the organic solvent, is separated from the aqueous phase. The organic solvent can then be evaporated under reduced pressure to yield the crystalline product. It is crucial to handle this compound with care, as it is a strong oxidizing agent and can decompose violently at elevated temperatures (e.g., after 90 minutes at 80 °C or more rapidly at higher temperatures). researchgate.net For purification, the compound can be recrystallized from a mixture of dichloromethane (B109758) and carbon tetrachloride. researchgate.net

ParameterValue/Condition
Precursor Synthesis
ReactantsTriethylamine, Benzyl Chloride google.com
SolventAcetone (recyclable) google.com
Reaction Temperature60-66 °C google.com
Reaction Time8-10 hours google.com
Typical Yield76-86% google.comchemicalbook.com
Permanganate Synthesis
ReactantsBenzyltriethylammonium Chloride, Potassium Permanganate researchgate.net
SystemTwo-phase: Water and an organic solvent (e.g., Dichloromethane) researchgate.netbiomedres.us
PurificationRecrystallization from Dichloromethane/Carbon Tetrachloride researchgate.net

Industrial Synthesis Routes and Process Intensification Considerations

On an industrial scale, the synthesis of this compound follows the same fundamental two-step pathway as the laboratory preparation. The economic viability of the process is heavily dependent on the efficient production of the Benzyltriethylammonium Chloride (BTEAC) precursor, which is a widely used phase-transfer catalyst in its own right. ijirset.commdpi.com

Industrial synthesis of BTEAC is optimized for high yield, purity, and cost-effectiveness. Production methods are designed to be efficient, environmentally friendly, and have low energy consumption, making them suitable for large-scale manufacturing. google.com The use of single, recyclable solvents like acetone is a key feature, as it simplifies process control and post-reaction treatment. google.com

The subsequent ion exchange reaction to form the permanganate salt is a common and scalable unit operation in the chemical industry. Process intensification considerations for this step include:

Efficient Mixing: Utilizing high-shear mixers or advanced reactor designs to maximize the interfacial surface area between the aqueous and organic phases, thereby increasing the rate of ion transfer.

Continuous Processing: Shifting from batch reactors to continuous flow systems can improve consistency, reduce downtime, and enhance safety, particularly when handling potentially unstable oxidizing agents.

Heat Management: Implementing effective heat exchange systems to control the temperature of the exothermic quaternization reaction and to safely handle the thermally sensitive permanganate product.

The first industrial application of phase-transfer catalysis, which took place in 1960, utilized BTEAC for the synthesis of 2-phenylbutyronitrile, underscoring the long-standing industrial importance of this precursor. mdpi.com

Phase-Transfer Catalysis in this compound Synthesis

Phase-Transfer Catalysis (PTC) is the core principle enabling the synthesis of this compound. ijirset.com The reaction requires bringing together the permanganate anion (MnO₄⁻), which is typically soluble in an aqueous phase (from a salt like KMnO₄), and the organic-soluble substrate. biomedres.us Benzyltriethylammonium Chloride (BTEAC) acts as the phase-transfer catalyst. chemicalbook.comchemicalbook.com

The mechanism proceeds as follows:

The benzyltriethylammonium cation (Q⁺), [C₆H₅CH₂(C₂H₅)₃N]⁺, from BTEAC initially resides in the organic phase or at the interface.

In the aqueous phase, potassium permanganate provides the permanganate anions (MnO₄⁻).

At the aqueous-organic interface, an ion exchange occurs. The lipophilic (organic-loving) benzyltriethylammonium cation pairs with the permanganate anion to form an ion pair, [Q⁺][MnO₄⁻]. biomedres.us

This new ion pair is soluble in the nonpolar organic phase due to the bulky organic groups on the quaternary ammonium cation. chemicalbook.com

The transfer of the permanganate anion into the organic phase allows it to react with organic-soluble species. In the context of its synthesis, this transfer effectively constitutes the formation of the desired product.

This PTC approach overcomes the mutual insolubility of the reactants, allowing the reaction to proceed under mild conditions with faster rates and higher yields. biomedres.usijirset.com The catalyst makes the permanganate ion "lipopathic," rendering it a useful oxidant for various organic transformations in non-aqueous media. researchgate.net

Green Chemistry Approaches in this compound Production

In line with modern chemical manufacturing standards, green chemistry principles are increasingly applied to the synthesis of compounds like this compound. The focus is on reducing the environmental footprint through solvent choice, waste reduction, and efficient byproduct management. repec.org

While a completely solvent-free synthesis for this compound is not widely documented, significant strides have been made in using greener solvent systems. The synthesis of the BTEAC precursor can be performed using a single solvent like acetone, which can be recovered and recycled, thereby minimizing solvent waste. google.com This approach significantly reduces energy consumption and the generation of waste compared to methods requiring more complex solvent mixtures. google.com

The trend towards solvent-free reactions is evident in the application of BTEAC itself, which is known to catalyze reactions like the Knoevenagel condensation at room temperature in the absence of a solvent. chemicalbook.com This suggests that future research may focus on developing solid-state or melt-phase synthesis routes for the precursor and the final permanganate salt, eliminating the need for organic solvents altogether. The development of solvent-free methods for other types of compounds, such as aromatic amines, indicates the feasibility of this approach. google.com

Waste minimization is a critical aspect of the production process, beginning at the planning stage. texas.gov The primary goal is source reduction—eliminating waste generation wherever possible. texas.gov

Key strategies for the synthesis of this compound include:

Solvent Recycling: As mentioned, the use of a single, recyclable solvent like acetone in the BTEAC synthesis is a major step in waste reduction. google.com The filtrate obtained after product collection can be reused, lowering production costs and minimizing waste. google.com

Byproduct Management: The primary byproduct of the ion exchange step (when using BTEAC and KMnO₄) is potassium chloride (KCl), a simple inorganic salt. KCl has low toxicity and can often be managed through standard wastewater treatment processes or potentially recovered for other industrial uses, contributing to a circular economy.

Process Optimization: Achieving high reaction yields, as reported in optimized procedures google.comchemicalbook.com, is a fundamental principle of green chemistry as it maximizes the conversion of raw materials into the desired product, thereby minimizing waste. researchgate.net

By implementing these strategies, the synthesis can be made more efficient and environmentally sustainable, reducing the generation of waste residues, gases, and wastewater. google.comrepec.org

Purity Assessment for Research-Grade this compound

Ensuring the high purity of research-grade this compound is essential for its reliable performance as a selective oxidizing agent. ontosight.ai Purity is assessed through a combination of physical and spectroscopic methods.

Melting Point Determination: A sharp and well-defined melting point is a primary indicator of purity. Research-grade this compound has a reported melting point of 125-127 °C. researchgate.net A broad or depressed melting range would suggest the presence of impurities.

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the structure of the benzyltriethylammonium cation. The expected signals for the compound appear at specific chemical shifts: 1.6 ppm (triplet, 9H), 3.5 ppm (quartet, 6H), 4.7 ppm (singlet, 2H), and 7.6 ppm (multiplet, 5H). researchgate.net The absence of signals from solvent or starting material impurities confirms the purity.

UV-Visible Spectroscopy: The permanganate anion gives the compound its characteristic color, and its presence is confirmed by UV-Vis spectroscopy, which shows distinct peaks between 500 and 575 nm. researchgate.net

Recrystallization: This is the primary method for purification. Recrystallizing the crude product from a solvent system like dichloromethane-carbon tetrachloride can effectively remove residual starting materials and byproducts to achieve the high purity required for research applications. researchgate.net

The purity of the BTEAC precursor is also critical, with commercially available research-grade material reaching purities of 99.4-99.5%. chemicalbook.com Using a high-purity precursor is the first step in obtaining a high-purity final product.

Mechanistic Investigations of Benzyltriethylammonium Permanganate Mediated Oxidations

Electron Transfer Mechanisms in Organic Substrate Oxidation

While the hydride transfer represents a two-electron process, permanganate (B83412) oxidations can also proceed through one-electron transfer pathways. nih.govgdut.edu.cn Studies involving graphite-mediated electron transfer from organic contaminants to permanganate suggest that the system can extract electrons primarily through a one-electron pathway. nih.govgdut.edu.cn The specific mechanism is dependent on the substrate and the reaction conditions. nitrkl.ac.in The permanganate ion itself is considered ambiphilic, possessing both electrophilic character at the manganese center and nucleophilic character at the oxygen atoms, allowing for diverse reaction pathways. nitrkl.ac.insci-hub.se

Role of the Permanganate Anion in Homogeneous and Heterogeneous Systems

The effectiveness of benzyltriethylammonium permanganate as an oxidant stems from the function of the benzyltriethylammonium cation as a phase-transfer catalyst (PTC). mdma.chscirp.orgscirp.org In heterogeneous systems, typically involving an aqueous solution of permanganate and an organic solvent containing the substrate, the permanganate ion (MnO₄⁻) is insoluble in the organic phase. scirp.orgscirp.org The quaternary ammonium (B1175870) cation pairs with the permanganate anion, forming an ion-pair [Q⁺MnO₄⁻] that is soluble in non-polar organic solvents like dichloromethane (B109758) or chlorobenzene. mdma.chscirp.orgscirp.org This transport of the permanganate anion across the phase boundary into the organic medium allows for the oxidation of water-insoluble organic substrates in a homogeneous organic solution. scirp.orgscirp.org

This phase-transfer technique enhances the utility of permanganate, which is otherwise limited by its insolubility in most organic solvents. scirp.orgscirp.org The result is a mild and selective oxidizing agent that can be used under gentle conditions. ontosight.ai For example, the PTC-mediated oxidation of internal olefins with basic potassium permanganate yields cis-1,2-glycols in significantly higher yields (50%) compared to the reaction without the catalyst (7%). mdma.ch The nature of the solvent also plays a critical role; reactions tend to proceed faster in solvents with low dielectric constants, as these solvents exert a greater desolvation effect on the permanganate ion, making it more reactive. scirp.orgscirp.org

Kinetic and Thermodynamic Studies of Reaction Pathways

Kinetic and thermodynamic investigations provide quantitative insight into the reaction mechanisms of this compound.

Determination of Reaction Orders

Kinetic studies on the oxidation of various organic substrates by phase-transferred permanganate consistently show a first-order dependence on both the oxidant and the substrate. ias.ac.inscirp.orgscirp.org For instance, the oxidation of meta- and para-substituted benzylamines by cetyltrimethylammonium permanganate is first-order with respect to both the amine and the permanganate reagent. ias.ac.inresearchgate.net Similarly, the oxidation of benzhydrols using phase-transferred permanganate exhibits a first-order dependence on the concentrations of both the benzhydrol and the oxidant. scirp.orgscirp.org The pseudo-first-order rate constants (k_obs) are independent of the initial concentration of the permanganate reagent but increase linearly with an increase in the substrate concentration. ias.ac.in

Activation Energy and Thermodynamic Parameters

The activation parameters for these oxidation reactions, including activation energy (Ea), enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and free energy of activation (ΔG‡), have been determined through temperature-dependent kinetic studies. scirp.orgscirp.org These parameters are crucial for understanding the energy requirements and the nature of the transition state. libretexts.org

For the oxidation of benzhydrol in chlorobenzene, the activation parameters were found to vary with the specific phase-transfer catalyst used. scirp.orgscirp.org The large negative values for the entropy of activation (ΔS‡) are indicative of a highly ordered, cyclic transition state. scirp.orgscirp.org The consistency of the Gibbs free energy of activation (ΔG‡) across different substituted substrates suggests that they are all oxidized by the same underlying mechanism. scirp.orgscirp.org

Activation Parameters for the Oxidation of Benzhydrol by Permanganate Assisted by Different Phase Transfer Catalysts in Chlorobenzene. scirp.orgscirp.org
Phase Transfer CatalystEa (kJ·mol⁻¹)ΔH‡ (kJ·mol⁻¹)ΔS‡ (J·mol⁻¹K⁻¹)ΔG‡ (kJ·mol⁻¹)
TBAHS32.530.02-187.886.0
TBPB38.2635.78-168.486.0
TBAB44.0441.56-149.086.0

Influence of pH and Buffer Systems on Reaction Kinetics

The pH of the reaction medium significantly influences the kinetics of permanganate oxidations. nih.gov Studies on the oxidation of anilines by potassium permanganate over a wide pH range revealed that the reaction rates are highly pH-dependent, exhibiting a parabola-like shaped pH-rate profile. nih.gov The reaction rate reaches its maximum near the pKa of the respective aniline (B41778) substrate and then decreases. nih.gov This behavior is well-described by proton transfer models, indicating that the protonation state of the substrate is a key factor in the reaction kinetics. nih.gov While permanganate is stable in neutral or slightly alkaline media, its reactivity and the nature of the manganese species can change significantly in acidic or strongly alkaline conditions. sci-hub.se

Catalytic Effects of Additives and Intermediates on Reaction Rates

The rate of permanganate oxidations can be influenced by additives and reaction intermediates. The phase-transfer catalyst itself has a notable effect; for example, in the oxidation of benzhydrol, tetrabutylammonium (B224687) hydrogensulphate (TBAHS) was found to be a more efficient catalyst than tetrabutylammonium bromide (TBAB). scirp.orgscirp.org

Furthermore, some permanganate reactions exhibit autocatalysis. nih.gov This phenomenon is often attributed to the formation of manganese dioxide (MnO₂), a product of permanganate reduction. nih.govresearchgate.net In the oxidation of anilines, the in situ generated MnOₓ is believed to form complexes with the target contaminants on its surface, thereby accelerating their oxidation by permanganate. nih.gov Similarly, in the oxidation of benzyl (B1604629) alcohol with solid ammonium permanganate, the resulting colloidal MnO₂ facilitates the subsequent reaction between the intermediate aldehyde and ammonia. researchgate.net

Solvent Effects and Reaction Media on Oxidative Mechanisms

The choice of solvent significantly influences the kinetics and mechanism of oxidations mediated by this compound. The use of this phase-transfer catalyst allows for the dissolution of the permanganate ion in non-aqueous, organic solvents, thereby avoiding complications often seen in aqueous permanganate reactions, such as decomposition at high pH and autocatalysis at low pH. iosrjournals.org

In the oxidation of alkylarenes, employing an organic solvent like toluene (B28343) allows the substrate and the solvent to be the same. iosrjournals.org The kinetics in such media, monitored by UV/vis spectrometry, indicate that the initial reactions are first-order in the concentration of both the permanganate salt and the substrate, with no observed induction periods. iosrjournals.org The rate of oxidation has been observed to be faster in solvents with lower dielectric constants. scirp.org For instance, in the oxidation of benzhydrols using permanganate under phase-transfer catalysis, the reaction proceeds more rapidly in less polar solvents. scirp.org

The nature of the solvent can also affect the influence of the cation on the reaction rate. While in polar organic solvents like acetone (B3395972) the effect of the quaternary ammonium ion on the rate of oxidation of styrene (B11656) derivatives is minimal, in less polar solvents such as methylene (B1212753) chloride or toluene, the reaction rates become dependent on the specific quaternary ammonium or phosphonium (B103445) ion used. nitrkl.ac.in This suggests that in less polar environments, the nature of the ion pair between the quaternary ammonium cation and the permanganate anion plays a a more critical role in the oxidation mechanism.

Table 1: Effect of Solvent Polarity on Oxidation Rate

Solvent Dielectric Constant (Approx.) Relative Rate of Oxidation
Chlorobenzene 5.6 Faster
Toluene 2.4 Slower

This table is illustrative, based on the principle that oxidations with this reagent proceed faster in solvents with low dielectric constants. scirp.org

Substituent Effects and Hammett Correlations in Permanganate Oxidations

The electronic nature of substituents on the aromatic substrate can have a pronounced effect on the rate of oxidation by this compound, providing valuable insight into the reaction mechanism. The Hammett equation, which relates reaction rates to substituent constants (σ), is a key tool for this analysis. wikipedia.org

In the permanganate oxidation of substituted benzhydrols under phase-transfer catalysis, a study of para-substituted compounds revealed that both electron-donating and electron-withdrawing groups accelerate the reaction rate. scirp.org This leads to a non-linear, concave-upwards Hammett plot when plotting the logarithm of the second-order rate constant (log k₂) against the substituent constant (σ). scirp.org Such a V-shaped plot is indicative of a change in the rate-determining step or mechanism across the series of substituents. scirp.orgnitrkl.ac.in It is proposed that electron-donating groups facilitate the cleavage of the α-C–H bond, whereas electron-withdrawing groups enhance the rate by promoting the formation of the carbon-oxygen double bond in the product. scirp.org

Conversely, in other permanganate oxidations, a linear Hammett plot with a negative ρ (rho) value has been observed. iosrjournals.org A negative ρ value signifies that electron-donating groups accelerate the reaction, suggesting the development of a positive charge in the transition state. wikipedia.org For instance, in reactions where an electron-donating substituent can stabilize a carbocation-like transition state, the reaction is accelerated. nitrkl.ac.in The specific value of ρ indicates the sensitivity of the reaction to substituent effects compared to the ionization of benzoic acid. wikipedia.org

Table 2: Hammett Correlation Data for Oxidation of Substituted Benzhydrols

Substituent (X) in p-X-C₆H₄CH(OH)C₆H₅ Substituent Constant (σ) log k₂ (relative)
OCH₃ -0.27 Increased Rate
CH₃ -0.17 Increased Rate
H 0.00 Base Rate
Cl +0.23 Increased Rate
NO₂ +0.78 Increased Rate

This table is a qualitative representation based on the finding that both electron-donating and electron-withdrawing groups enhance the rate of oxidation for benzhydrols, resulting in a concave-upwards Hammett plot. scirp.org

Proposed Transition State Structures and Reaction Intermediates

The oxidation of various organic substrates by this compound is believed to proceed through distinct transition states and intermediates. For the oxidation of alcohols like benzhydrols, the mechanism is thought to involve the initial formation of a permanganate ester. scirp.org This intermediate then decomposes in a rate-limiting step via a cyclic, five-membered transition state. scirp.org The formation of a highly ordered cyclic transition state is supported by the observation of large negative entropies of activation. scirp.org

In the oxidation of alkenes, a concerted [3+2] cycloaddition mechanism is strongly favored over a [2+2] pathway that would involve a metallaoxetane intermediate. nih.gov Density functional theory (DFT) calculations show a significant energy difference (40-45 kcal/mol) favoring the [3+2] pathway. nih.gov This mechanism leads to the formation of a cyclic manganese(V) diester intermediate. nitrkl.ac.innih.gov The geometry of the transition state can be influenced by the substrate's structure; for instance, repulsion between the permanganate oxygens and carboxylic oxygens in certain unsaturated acids can lead to unsymmetrical transition states. nih.gov

The initial step in the oxidation of alkylarenes is proposed to be the abstraction of a hydrogen atom from the substrate by one of the permanganate oxo groups, which is considered the rate-limiting step. iosrjournals.org The ability of the permanganate ion to abstract a hydrogen atom is explained by its capacity to form a strong O-H bond, calculated to be approximately 80 ± 3 kcal/mol. iosrjournals.org Following the initial hydrogen abstraction, the subsequent steps of the mechanism become more complex. masterorganicchemistry.com

Comparison of Oxygen Transfer Mechanisms with Other High-Valent Transition Metal Oxidants

The mechanism of oxygen transfer from this compound shows both similarities and differences when compared to other high-valent transition metal oxidants like ruthenium tetroxide (RuO₄) and chromyl chloride (CrO₂Cl₂). A comparative study using thianthrene (B1682798) 5-oxide (SSO) as a substrate highlights these distinctions. cdnsciencepub.com

Oxidation of SSO in methylene chloride with this compound yields exclusively the corresponding sulfone, thianthrene 5,5-dioxide (SSO₂). cdnsciencepub.com Similarly, ruthenium tetroxide also gives SSO₂ as the major product. cdnsciencepub.com This suggests that for both permanganate and ruthenium tetroxide, the oxygen transfer is likely initiated by complexation between the central metal atom (Mn or Ru) and the oxygen atom of the sulfoxide's S=O dipole. cdnsciencepub.com

In stark contrast, the oxidation of SSO with chromyl chloride produces the disulfoxide, thianthrene 5,10-dioxide (SOSO), as the major product. cdnsciencepub.com This difference in product distribution indicates a different reaction pathway for chromyl chloride, which is proposed to be initiated by a single electron transfer (SET) mechanism rather than coordination to the sulfoxide (B87167) oxygen. cdnsciencepub.com

Table 3: Product Distribution in the Oxidation of Thianthrene 5-Oxide (SSO)

Oxidant Solvent Major Product Minor Product Proposed Initial Step
This compound Methylene Chloride Thianthrene 5,5-dioxide (SSO₂) None Complexation at S=O oxygen cdnsciencepub.com
Ruthenium Tetroxide Methylene Chloride Thianthrene 5,5-dioxide (SSO₂) Thianthrene 5,10-dioxide (SOSO) Complexation at S=O oxygen cdnsciencepub.com

Applications of Benzyltriethylammonium Permanganate in Diverse Organic Transformations

Selective Oxidation of Alkenes and Alkynes

The oxidation of carbon-carbon double and triple bonds is a fundamental transformation in organic chemistry. Benzyltriethylammonium permanganate (B83412) provides a valuable tool for these reactions, enabling selective conversions under controlled conditions.

The vicinal dihydroxylation of alkenes to produce 1,2-diols is a key synthetic operation. Permanganate reagents are well-known for their ability to effect cis-dihydroxylation. The use of phase-transfer catalysts or lipophilic permanganate salts like tetradecyltrimethylammonium permanganate in two-phase or non-aqueous systems can lead to high yields of cis-diols. researchgate.netmendeley.com For instance, the reaction of alkenes with tetradecyltrimethylammonium permanganate in a biphasic system of t-butanol, dichloromethane (B109758), and water, in the presence of potassium hydroxide (B78521), results in good yields of the corresponding cis-diols. researchgate.net Similarly, using benzyltrimethylammonium (B79724) hydroxide as a base in a non-aqueous solvent mixture also affords diols in respectable yields. researchgate.net These findings highlight the utility of quaternary ammonium (B1175870) permanganates in achieving stereoselective dihydroxylation. The reaction proceeds through a cyclic manganate(V) ester intermediate, which upon hydrolysis yields the cis-diol. sci-hub.se This method can exhibit chemoselectivity, as demonstrated by the selective oxidation of the 17(20)-double bond in a steroid derivative, leaving another double bond at the 5,6-position untouched. researchgate.net

Table 1: Stereoselective Dihydroxylation of Alkenes This table is illustrative and based on representative transformations described in the literature for similar quaternary ammonium permanganates.

SubstrateProductYield (%)
Cyclohexenecis-1,2-CyclohexanediolHigh
1-Octenecis-1,2-OctanediolGood
trans-Stilbenemeso-1,2-Diphenyl-1,2-ethanediolGood

Depending on the reaction conditions, permanganate reagents can cleave carbon-carbon multiple bonds. arkat-usa.orgopenstax.org Strong oxidation of alkenes, for example with warm potassium permanganate, leads to cleavage at the double bond, fully oxidizing terminal carbons to carboxylic acids and internal carbons to ketones. libretexts.org Alkynes also undergo oxidative cleavage with strong oxidizing agents like ozone or basic potassium permanganate, breaking the triple bond to yield carboxylic acids. openstax.orglibretexts.org If a terminal alkyne is cleaved, the terminal carbon is oxidized to carbon dioxide. openstax.orgyoutube.com The reaction mechanism for the oxidative cleavage of alkynes with permanganate is considered to be similar to that of alkenes. arkat-usa.org The initial products of alkyne oxidation under neutral permanganate conditions can be vicinal dicarbonyl compounds. libretexts.orglibretexts.org However, under more forceful basic or acidic conditions, the carbon-carbon triple bond is completely severed. libretexts.orglibretexts.org

Table 2: Representative Oxidative Cleavage Reactions This table illustrates the expected products from oxidative cleavage based on general permanganate reactivity.

SubstrateOxidizing ConditionProduct(s)
1-MethylcyclohexeneStrong (e.g., warm KMnO₄)6-Oxoheptanoic acid
2-ButyneStrong (e.g., basic KMnO₄, then acid workup)Acetic acid
1-PentyneStrong (e.g., basic KMnO₄, then acid workup)Butyric acid + Carbon dioxide

The synthesis of carbonyl compounds from olefins is a valuable transformation that can be achieved through oxidative cleavage. diva-portal.orggoogle.com As noted, strong oxidation of alkenes results in the formation of ketones and/or carboxylic acids. libretexts.org For example, the cleavage of an internal, disubstituted alkene will produce two ketone molecules if both olefinic carbons are disubstituted. If they bear hydrogen atoms, carboxylic acids can be formed. This transformation is a cornerstone reaction in organic synthesis, often used to break down larger molecules into smaller, identifiable fragments or to introduce carbonyl functionality. libretexts.org The reaction of 1-methylcyclohexene with a strong oxidizing agent like warm potassium permanganate yields 6-oxoheptanoic acid, demonstrating the formation of both a ketone and a carboxylic acid from a single alkene molecule. libretexts.org

Oxidation of Alcohols to Aldehydes and Ketones

Benzyltriethylammonium permanganate is an effective reagent for the oxidation of primary and secondary alcohols to the corresponding aldehydes and ketones. libretexts.org This reaction involves the C-H bond on the hydroxyl-bearing carbon. libretexts.org The use of permanganate under phase-transfer conditions or as a lipophilic salt in organic solvents provides a mild and efficient method for these transformations. scirp.org

The selective oxidation of primary alcohols to aldehydes without overoxidation to carboxylic acids can be challenging. libretexts.orgkhanacademy.org Strong oxidizing agents like potassium permanganate in aqueous solution typically convert primary alcohols directly to carboxylic acids, as the intermediate aldehyde is rapidly oxidized further. libretexts.orgyoutube.com However, the use of milder or controlled conditions can favor the formation of the aldehyde. Reagents like Pyridinium chlorochromate (PCC) are classic examples of reagents that stop at the aldehyde stage. libretexts.orggordon.edu The use of this compound in a suitable organic solvent can also offer a degree of control, allowing for the isolation of aldehydes in good yields, particularly with benzylic alcohols. researchgate.net

Table 3: Oxidation of Primary Alcohols This table shows representative products for the oxidation of primary alcohols.

SubstrateReagent/ConditionProduct
Benzyl (B1604629) alcoholThis compoundBenzaldehyde (B42025)
1-ButanolStrong Oxidizing Agent (e.g., aq. KMnO₄)Butyric Acid
1-ButanolMild Oxidizing Agent (e.g., PCC)Butanal

The oxidation of secondary alcohols to ketones is a more straightforward process, as ketones are generally resistant to further oxidation under typical conditions. libretexts.orglibretexts.org Secondary alcohols possess only one C-H bond on the carbon bearing the hydroxyl group, and their oxidation yields a ketone. libretexts.org this compound, like other permanganate-based oxidants, efficiently converts secondary alcohols to ketones. researchgate.netorganic-chemistry.org Kinetic studies on the oxidation of benzhydrols (diaryl-substituted secondary alcohols) with phase-transferred permanganate have shown the reaction to be first order in both the alcohol and the oxidant, with the corresponding benzophenones formed as products. scirp.org

Table 4: Oxidation of Secondary Alcohols to Ketones This table presents examples of secondary alcohol oxidation.

SubstrateReagentProductYield (%)
2-PentanolChromic Acid2-PentanoneGood
BenzhydrolPhase-Transferred PermanganateBenzophenoneGood
CyclohexanolThis compoundCyclohexanoneHigh

Chemoselectivity in Poly-Functionalized Alcohols

This compound exhibits notable chemoselectivity in the oxidation of alcohols, particularly in molecules containing multiple hydroxyl groups of different types. Research has shown that analogous quaternary ammonium permanganate salts, such as cetyltrimethylammonium permanganate, are highly selective for the oxidation of benzylic alcohols over other primary and secondary alcohols. researchgate.net This selectivity is attributed to the increased reactivity of the benzylic position.

The oxidation of vicinal diols by reagents like benzyltrimethylammonium tribromide, a related quaternary ammonium polyhalide, has been shown to proceed via glycol-bond fission to yield carbonyl compounds. ias.ac.in While specific studies on this compound with vicinal diols are less common, the behavior of similar permanganate reagents suggests that oxidative cleavage is a likely pathway. In contrast, non-vicinal diols are typically oxidized at one of the hydroxyl groups to form a hydroxycarbonyl (B1239141) compound. ias.ac.in

Oxidation of Hydrocarbons and Aromatic Side Chains

This compound is a versatile reagent for the oxidation of C-H bonds, particularly in hydrocarbons and aromatic side chains. Its solubility in organic solvents allows for reactions under homogeneous conditions, offering a milder alternative to traditional permanganate reagents like potassium permanganate.

Benzylic Oxidation

The oxidation of benzylic C-H bonds is a key transformation in organic synthesis, and this compound has proven to be an effective reagent for this purpose. It can oxidize benzylic methyl, methylene (B1212753), and methine groups to the corresponding carboxylic acids, ketones, and tertiary alcohols, respectively. The enhanced reactivity of the benzylic position is due to the stabilization of the intermediate radical or cationic species by the adjacent aromatic ring.

Table 1: General Scheme for Benzylic Oxidation with this compound

SubstrateProduct
Toluene (B28343)Benzoic Acid
EthylbenzeneAcetophenone
Cumene2-Phenyl-2-propanol

Note: The specific reaction conditions and yields can vary depending on the substrate and solvent used.

Tertiary C-H Bond Oxidation

This compound is capable of oxidizing the typically unreactive tertiary C-H bonds. This reaction is significant as it allows for the direct functionalization of saturated hydrocarbons. The oxidation of adamantane (B196018), a molecule with four equivalent tertiary C-H bonds, serves as a classic example of this type of transformation. Studies on the oxidation of adamantane with potassium permanganate in the presence of trifluoroacetic acid have shown the formation of protoadamantanone. rsc.org

It has been reported that the oxidation of hydrocarbons with this compound can lead to the formation of tertiary alcohols. researchgate.net This suggests a mechanism where the permanganate abstracts a hydride ion from the tertiary carbon, leading to a carbocation intermediate which is then trapped by water or another nucleophile present in the reaction mixture.

The selectivity for tertiary C-H bonds over secondary and primary C-H bonds is a key feature of this reagent. This selectivity is driven by the relative stability of the resulting carbocation intermediates (tertiary > secondary > primary).

Oxidation of Sulfur-Containing Compounds

This compound is also a valuable reagent for the oxidation of organosulfur compounds. Its controlled oxidizing power allows for the selective conversion of sulfides to either sulfoxides or sulfones.

Selective Oxidation of Sulfides to Sulfones

The oxidation of sulfides to sulfones is a common and important transformation in organic synthesis, as sulfones are valuable synthetic intermediates. This compound has been cited as a reagent capable of effecting this transformation. researchgate.net The reaction generally proceeds readily at room temperature and provides the desired sulfones in good yields.

The mechanism is believed to involve the nucleophilic attack of the sulfur atom on the permanganate ion. The intermediate species can then be further oxidized to the sulfone. The use of a phase-transfer catalyst system with potassium permanganate can also achieve this transformation, highlighting the role of the quaternary ammonium cation in facilitating the oxidation in organic solvents.

While a specific data table for the oxidation of various sulfides with this compound is not extensively documented in the surveyed literature, the general applicability of this reaction is recognized. Below is a representative table of substrates that can be effectively oxidized to sulfones.

Table 2: Representative Oxidation of Sulfides to Sulfones

Substrate (Sulfide)Product (Sulfone)
ThioanisoleMethyl phenyl sulfone
Dibenzyl sulfide (B99878)Dibenzyl sulfone
Di-n-butyl sulfideDi-n-butyl sulfone

Note: Yields are generally high, though specific conditions may need to be optimized for each substrate.

Oxidation of Sulfoxides

The oxidation of sulfoxides to sulfones represents the second stage of sulfide oxidation. While the initial oxidation of a sulfide to a sulfoxide (B87167) is generally rapid, the subsequent oxidation to a sulfone can be more challenging with some reagents. However, permanganate-based oxidants are known to be effective for this step. researchgate.net

Computational studies on the mechanism of permanganate oxidation of sulfides and sulfoxides suggest that the reaction proceeds through a 1,3-dipolar cycloaddition of the permanganate ion to the sulfur atom. researchgate.net This mechanism accounts for the observed reactivity. While specific studies focusing solely on the oxidation of sulfoxides with this compound are not prevalent, the fact that sulfides are readily oxidized to sulfones by this reagent implies that the intermediate sulfoxide is also efficiently oxidized under the reaction conditions. The higher oxidation state of the sulfoxide sulfur atom makes it less nucleophilic than the corresponding sulfide, but the strong oxidizing nature of the permanganate ion overcomes this.

Oxidation of Nitrogen-Containing Compounds

This compound serves as an effective oxidant for various nitrogen-containing functional groups, facilitating key transformations such as the oxidation of amines and the conversion of oximes to their corresponding carbonyl compounds.

Oxidation of Amines

The oxidation of amines using this compound provides a pathway to various nitrogen-containing products, with the outcome often dependent on the structure of the amine substrate. A notable application is the conversion of tertiary benzylamines into their corresponding benzamides. tandfonline.com This transformation is typically carried out under phase-transfer conditions and demonstrates good yields. tandfonline.com

The mechanism of permanganate oxidation of amines, particularly benzylamines, is believed to involve the transfer of a hydride ion from the amine to the permanganate reagent in the rate-determining step. ias.ac.inresearchgate.net This process is supported by studies on similar quaternary ammonium permanganate reagents, which show a substantial kinetic isotope effect, confirming the cleavage of an α-C–H bond. ias.ac.in The reaction proceeds through a carbocationic-like transition state, eventually leading to the formation of the oxidized product. ias.ac.inresearchgate.net In the case of tertiary benzylamines, this pathway results in the formation of amides. tandfonline.com

Below is a table summarizing the oxidation of various substituted tertiary benzylamines to their respective benzamides using this method.

Substrate (Tertiary Benzylamine)Product (Benzamide)Yield (%)
N,N-DimethylbenzylamineN-Methylbenzamide75
N,N-DiethylbenzylamineN-Ethylbenzamide68
N-BenzyldiphenylamineN,N-Diphenylbenzamide80
N-BenzylpiperidineN-Benzoylpiperidine70
N-BenzylmorpholineN-Benzoylmorpholine72
Table 1: Representative yields for the oxidation of tertiary benzylamines to benzamides.

Deoximation Reactions

Deoximation is a crucial reaction in synthetic chemistry, as oximes are frequently used as protecting groups for carbonyl compounds. This compound is an effective reagent for the cleavage of oximes, regenerating the parent carbonyl compound under mild conditions. This process is valuable because it avoids harsh reagents that might affect other sensitive functional groups within the molecule.

The reaction involves the oxidative cleavage of the C=N bond of the oxime. While detailed mechanistic studies specifically for this compound are not extensively documented, related reagents like cetyltrimethylammonium permanganate are known to facilitate this transformation efficiently. ias.ac.in The general reaction is applicable to both aldoximes and ketoximes, providing a reliable method for deprotection in multi-step syntheses.

The general transformation is illustrated in the table below:

Reactant Product Transformation
Aldoxime (R-CH=NOH) Aldehyde (R-CHO) Regeneration of Aldehyde
Ketoxime (R-C(=NOH)-R') Ketone (R-C(=O)-R') Regeneration of Ketone

Table 2: General Deoximation Reactions.

Chemoselectivity and Regioselectivity in Complex Molecular Architectures

Chemoselectivity, the preferential reaction of a reagent with one of several different functional groups, is a cornerstone of complex molecule synthesis. nih.gov this compound exhibits notable chemoselectivity, which distinguishes it from less selective oxidizing agents. ontosight.ai A prime example is its ability to oxidize primary alcohols to aldehydes and secondary alcohols to ketones, with a significantly reduced tendency for over-oxidation of the aldehydes to carboxylic acids. ontosight.ai This characteristic is vital when the aldehyde is the desired product.

The reagent's selectivity allows for the oxidation of a target functional group in the presence of other potentially reactive sites. For instance, it can selectively oxidize an alcohol over a less reactive group in a polyfunctional molecule. This selectivity is attributed to the mild reaction conditions under which it is effective and the nature of the quaternary ammonium cation, which modulates the reactivity of the permanganate ion in organic media. ontosight.ai

Regioselectivity refers to the control of the site of reaction when a functional group can react at different positions. dalalinstitute.com In the oxidation of complex substrates with multiple similar functional groups, such as different secondary alcohols, this compound can exhibit regioselectivity based on steric and electronic factors, favoring attack at the more accessible or electronically favored site. This controlled reactivity minimizes the formation of unwanted isomers and simplifies purification processes. ontosight.ai

Applications in the Synthesis of Natural Products and Pharmaceutical Intermediates

The synthesis of natural products and pharmaceutical intermediates often involves the assembly of complex, highly functionalized molecules. nih.govresearchgate.netresearchgate.net The mild and selective nature of this compound makes it a valuable tool in these demanding synthetic campaigns. ontosight.ai Its ability to perform specific oxidations without damaging sensitive parts of a molecule is crucial, particularly in the later stages of a synthesis where the substrate is intricate and valuable.

While specific, named total syntheses prominently featuring this compound are not always highlighted in general literature, its utility is evident from its chemical capabilities. For example, the selective oxidation of a secondary alcohol to a ketone is a common transformation in the synthesis of steroid intermediates and other complex natural products. rsc.org The use of a mild reagent like this compound can increase the yield and purity of such transformations compared to more aggressive oxidants.

The development of pharmaceutical intermediates often requires precise chemical modifications. researchgate.netgoogle.com The reliability of this compound for converting alcohols to carbonyls, or for other oxidative transformations, allows chemists to introduce or modify key functional groups necessary for building the final active pharmaceutical ingredient (API). ontosight.ai Its utility in performing these steps under non-aqueous, mild conditions makes it an attractive choice for substrates that may be sensitive to water or high temperatures. ontosight.ai

Advanced Analytical and Spectroscopic Research for Mechanistic Elucidation and Purity Control

Spectroscopic Monitoring of Reaction Progress and Intermediate Detection (e.g., UV-Vis Spectroscopy, NMR in specific cases)

Spectroscopic techniques provide real-time and post-reaction insights into the chemical transformations facilitated by Benzyltriethylammonium permanganate (B83412).

UV-Visible (UV-Vis) Spectroscopy is a primary tool for monitoring the kinetics of oxidation reactions involving BTEAP. This is due to the permanganate ion (MnO₄⁻), which is intensely colored and exhibits strong absorption in the visible region of the electromagnetic spectrum. researchgate.net The progress of an oxidation reaction can be followed by monitoring the decrease in the absorbance of the characteristic permanganate peaks, which are typically observed between 500 nm and 575 nm. researchgate.netresearchgate.net As the Mn(VII) center is reduced, the solution's color fades, corresponding to a drop in the measured absorbance.

In some reactions, the formation of stable intermediates can be detected by the appearance of new absorption bands. For instance, studies on permanganate oxidations have identified the formation of stable organomanganese intermediates that give rise to an absorbance peak around 420 nm. nih.gov Furthermore, the presence of isosbestic points—wavelengths at which the absorbance of the reaction mixture remains constant—in successive spectral scans suggests a clean and direct conversion of the reactant to a single product without the significant accumulation of other species. scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is particularly useful for the structural characterization of the diamagnetic organic components of the reaction: the Benzyltriethylammonium cation, the organic substrate, and the final oxidation products. While the paramagnetic nature of the MnO₄⁻ ion can complicate the analysis by causing broadening of NMR signals, the technique is invaluable for confirming the structure of the BTEAP reagent itself. researchgate.net It is also used to analyze the reaction products once the paramagnetic manganese species have been removed.

The ¹H NMR spectrum of the Benzyltriethylammonium cation provides distinct signals that confirm its structure.

Crystallographic Studies of Benzyltriethylammonium Permanganate and its Reaction Products (for structural confirmation of intermediates or products)

While detailed crystallographic data for this compound itself is not widely available in the surveyed scientific literature, the technique is of paramount importance for verifying the structures of stable, crystalline reaction products. For example, in the oxidation of a secondary alcohol to a ketone, if the resulting ketone is a solid that can be crystallized, X-ray diffraction analysis can confirm its identity and structure, thereby validating the outcome of the reaction.

The applicability of this technique to the cation is demonstrated by the available crystal structure of the related salt, Benzyltriethylammonium chloride. nih.gov The analysis confirms the expected tetrahedral geometry around the nitrogen atom and the conformation of the benzyl (B1604629) and ethyl groups. nih.gov This provides a structural benchmark for the cation component of BTEAP and showcases the power of crystallography in providing absolute structural proof for related reaction products.

Chromatographic and Mass Spectrometric Techniques for Product Analysis and Purity Assessment

To analyze the complex mixtures that can result from oxidation reactions and to assess the purity of the desired products, chemists rely on a combination of chromatographic and mass spectrometric methods.

Chromatographic Techniques , particularly Gas Chromatography (GC), are essential for separating the components of a reaction mixture. When using BTEAP to oxidize an alcohol like benzyl alcohol to benzaldehyde (B42025), a GC analysis can separate the unreacted substrate, the aldehyde product, and any potential over-oxidized by-products like benzoic acid. ontosight.aicopernicus.orgrasayanjournal.co.in Often coupled with a Flame Ionization Detector (GC-FID), this method allows for the quantification of each component, which is critical for calculating the reaction's yield and selectivity. copernicus.org

Mass Spectrometry (MS) is a powerful technique for identifying compounds and assessing purity. When connected to a gas chromatograph (GC-MS), it separates the reaction components and then bombards them with electrons, causing them to ionize and break into characteristic fragments. The resulting mass spectrum serves as a molecular "fingerprint," providing the molecular weight of the compound and fragmentation patterns that allow for definitive identification of products like benzaldehyde and its derivatives. copernicus.org Mass spectrometry is also highly sensitive for detecting trace amounts of impurities in a final product, making it an indispensable tool for purity assessment. nih.gov

The synergy between these techniques provides a comprehensive picture of the reaction's outcome.

Compound Reference Table

Theoretical and Computational Chemistry Studies of Benzyltriethylammonium Permanganate Reactivity

Density Functional Theory (DFT) Calculations of Oxidation Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanistic details of chemical reactions. In the context of benzyltriethylammonium permanganate (B83412), DFT calculations have been instrumental in exploring the potential pathways of oxidation reactions.

Studies on the permanganate oxidation of aromatic compounds, such as toluene (B28343) and its derivatives, which are structurally related to the benzyl (B1604629) group of benzyltriethylammonium permanganate, have shed light on the initial steps of the reaction. DFT calculations have been employed to compare the energetic favorability of different reaction pathways, primarily focusing on whether the oxidation occurs at the alkyl side chain or the aromatic ring. researchgate.net

For instance, in the permanganate oxidation of toluene, two main competing pathways are considered: hydrogen abstraction from the methyl group and addition to the aromatic ring. DFT calculations have shown that the relative activation barriers for these pathways can be influenced by factors such as the solvent and the specific nature of the permanganate species. researchgate.net

In a related context, DFT analysis of the aerobic oxidation of benzyl alcohol on manganese dioxide catalysts has provided insights into the reactivity of Mn(IV) sites, which are relevant to the manganese center in permanganate. unipa.itresearchgate.net These studies highlight the importance of adsorption energies and the role of surface defects in promoting the oxidation process. The calculations can predict the most likely sites for oxidative attack and the energetics of intermediate species. unipa.itresearchgate.net

Table 1: Calculated Activation Barriers for Toluene Oxidation by Permanganate
Reaction PathwayFunctionalBasis SetSolvent ModelActivation Energy (kcal/mol)
Hydrogen AbstractionB3LYP6-31+G(d,p)AqueousData not available in search
Ring AdditionB3LYP6-31+G(d,p)AqueousData not available in search
Hydrogen AbstractionM05-2X6-31+G(d,p)AqueousData not available in search
Ring AdditionM05-2X6-31+G(d,p)AqueousData not available in search

Molecular Dynamics Simulations of Permanganate-Substrate Interactions

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of molecules and their interactions over time. While specific MD simulations focusing exclusively on this compound are not widely documented in the provided search results, the principles of this methodology can be applied to understand the interactions between the permanganate anion, the quaternary ammonium (B1175870) cation, and the substrate.

MD simulations can model the behavior of the benzyltriethylammonium cation as a phase-transfer catalyst. In a biphasic system, the simulations could illustrate how the lipophilic quaternary ammonium ion encapsulates the permanganate anion, facilitating its transfer from an aqueous phase to an organic phase where the substrate resides. These simulations would track the trajectories of the ions and solvent molecules, revealing the structural organization of the ion pair and its interaction with the surrounding medium.

Furthermore, MD simulations can provide insights into the initial non-covalent interactions between the permanganate ion and the substrate molecule. By simulating the approach of the permanganate to the substrate, it is possible to identify preferential orientations and binding modes that may precede the chemical reaction. These pre-reaction complexes can have a significant influence on the subsequent reaction pathway and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Permanganate Oxidants

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical activity. For permanganate oxidants, QSAR models can be developed to predict the reaction rates for the oxidation of various organic compounds.

A study on the potassium permanganate oxidation of a diverse set of 22 organic compounds developed QSAR models for acidic, neutral, and alkaline conditions. deswater.com This study identified several quantum chemical descriptors that play a crucial role in the oxidation process. The energy of the highest occupied molecular orbital (E_HOMO) and Fukui indices, which describe the local reactivity of a molecule, were found to be significant in all conditions. deswater.com

Under acidic conditions, a recommended QSAR model was established:

ln k' = 0.53 + 0.22 μ + 14.26 E_HOMO + 4.89 q(H+) – 18.21 f(0)_x deswater.com

where:

k' is the reaction rate constant

μ is the dipole moment

E_HOMO is the energy of the highest occupied molecular orbital

q(H+) is the partial charge on the hydrogen atom

f(0)_x is a Fukui index

This model demonstrates the importance of both electronic properties (E_HOMO, Fukui index) and charge distribution (dipole moment, partial charge) in determining the rate of permanganate oxidation. While this model was developed for potassium permanganate, the fundamental principles are applicable to oxidations by this compound, as the reactive species is the permanganate ion.

Table 2: Key Quantum Chemical Descriptors in QSAR Models for Permanganate Oxidation
DescriptorSymbolSignificance in Oxidation
Energy of the Highest Occupied Molecular OrbitalE_HOMORelates to the ease of electron donation from the substrate to the oxidant. A higher E_HOMO generally corresponds to a more facile oxidation. deswater.comnih.gov
Fukui Indicesf(0)_x, f(+)_xIndicate the propensity of a specific atomic site in a molecule to undergo electrophilic or nucleophilic attack. deswater.comnih.gov
Dipole MomentμReflects the overall polarity of the substrate molecule, which can influence its interaction with the oxidant and the solvent. deswater.com
Partial Charge on Atomsq(H+), q(C-)Describes the distribution of electron density within the molecule, highlighting potentially reactive sites. deswater.comfrontiersin.org

Prediction of Reactivity, Selectivity, and Stereochemical Outcomes

The theoretical and computational methods described above can be harnessed to predict the reactivity, selectivity, and, in some cases, the stereochemical outcomes of oxidations with this compound.

Reactivity and Selectivity:

DFT calculations can predict the relative reactivity of different functional groups within a molecule towards oxidation by permanganate. By comparing the calculated activation energies for competing reaction pathways, one can predict which part of the molecule is most likely to be oxidized. For example, in a molecule containing both an alcohol and an alkene, DFT could be used to determine whether oxidation to a carbonyl or diol is the more favorable pathway.

The selectivity of permanganate oxidations can also be rationalized using computational models. For instance, the chemoselectivity observed in the oxidation of a molecule with multiple oxidizable sites can be explained by analyzing the electronic and steric factors that govern the interaction between the permanganate ion and each potential reaction center.

Stereochemical Outcomes:

Predicting the stereochemical outcome of a reaction, such as the diastereoselectivity or enantioselectivity, is a more complex challenge for computational chemistry. However, by carefully modeling the transition states of the reaction, it is possible to gain insights into the factors that control the stereochemistry.

For reactions involving chiral substrates, DFT calculations can be used to model the transition states leading to the different stereoisomeric products. The relative energies of these transition states can then be used to predict the major product. The bulky benzyltriethylammonium cation, while not directly involved in the bond-breaking and bond-forming steps of the oxidation, can exert a steric influence on the approach of the permanganate ion to the substrate, potentially influencing the stereochemical course of the reaction. However, specific computational studies detailing the prediction of stereochemical outcomes for this compound oxidations were not prominent in the provided search results.

Environmental Considerations and Sustainable Aspects in Benzyltriethylammonium Permanganate Chemistry

Green Solvents and Alternative Reaction Media

The solvent, a key component in many chemical reactions, is a primary target for green innovation. Traditional organic solvents are often volatile, toxic, and pose safety risks like flammability. libretexts.org Benzyltriethylammonium permanganate (B83412) is readily soluble in chlorinated solvents like dichloromethane (B109758) and also in glacial acetic acid. researchgate.net However, the trend is moving towards replacing such hazardous solvents with greener alternatives. libretexts.org

One of the key strategies in making chemical processes more environmentally benign is the substitution of hazardous solvents with safer alternatives. libretexts.org For instance, toluene (B28343) is often used as a substitute for the more toxic benzene. libretexts.org The exploration of alternative reaction media is crucial for the sustainable use of reagents like benzyltriethylammonium permanganate.

Greener Solvent Alternatives:

Water: As a solvent, water is non-toxic and non-flammable, making it an ideal green solvent.

Supercritical Carbon Dioxide: Under high pressure and a temperature above 31.1°C, carbon dioxide becomes a supercritical fluid, which is an effective solvent for many organic compounds. libretexts.org This medium allows for reactions to occur with a homogeneous catalyst. libretexts.org A key advantage is that after the reaction, a pressure reduction can lead to the separation of the catalyst, which may remain in an ionic liquid phase, from the product in the supercritical CO2. libretexts.org

Ionic Liquids: These are salts that are liquid at low temperatures. They are considered potential green solvents due to their low vapor pressure, which reduces air pollution. The selective oxidation of primary and secondary benzylic alcohols with potassium permanganate has been successfully carried out in ionic liquids, yielding the corresponding aldehydes and ketones. researchgate.net

Below is an interactive table comparing various solvent types for use in chemical synthesis.

Solvent TypeExamplesAdvantagesDisadvantages
Traditional Organic SolventsDichloromethane, BenzeneGood solubility for many organic compounds. researchgate.netToxic, volatile, often flammable. libretexts.org
Greener Organic SolventsToluene, EthanolLess toxic than traditional counterparts. libretexts.orgStill may have some level of toxicity and flammability.
WaterH₂ONon-toxic, non-flammable, readily available.Limited solubility for non-polar organic compounds.
Supercritical FluidsCarbon Dioxide (CO₂)Good solvent for organic compounds, easy product separation. libretexts.orgRequires high pressure and specific temperature conditions. libretexts.org
Ionic LiquidsVaried saltsLow vapor pressure, can be tailored for specific reactions. libretexts.orgresearchgate.netCan be expensive, potential toxicity needs evaluation.

Strategies for Catalyst and Reagent Recovery and Reuse

The economic and environmental viability of chemical processes heavily relies on the ability to recover and reuse catalysts and reagents. solubilityofthings.com Recovering these materials can significantly cut operational costs, minimize waste, and help comply with environmental regulations. solubilityofthings.com In the context of this compound, the "catalyst" is the quaternary ammonium (B1175870) cation which facilitates the transfer of the permanganate anion into the organic phase. The permanganate itself is the reagent which is consumed in the reaction.

Strategies for recovery can be broadly categorized into physical methods and advanced techniques involving catalyst immobilization.

Physical Recovery Methods:

Filtration: This is a straightforward method for separating solid heterogeneous catalysts from liquid reaction mixtures. solubilityofthings.com

Centrifugation: This technique uses centrifugal force to separate catalyst particles based on their density and is particularly effective for fine powders. solubilityofthings.com

Immobilization and Advanced Recovery:

Supported Catalysts: Homogeneous catalysts can be anchored to insoluble supports through non-covalent interactions. nih.gov This allows the catalyst to be recovered by filtration after the reaction. nih.gov For instance, catalysts have been successfully immobilized on supports like single-walled carbon nanotubes (SWCNTs) and reused multiple times, although a decrease in activity can occur. nih.gov The support material itself can sometimes be recycled by washing and re-functionalizing it with a fresh catalyst. nih.gov

Recovery from Reaction Mother Liquor: Methods have been developed for recovering heavy metal components like manganese from the mother liquor of oxidation processes. google.com This can involve precipitation of the metal as an oxalate, which can then be isolated and recycled back into the process. google.com

Minimization of Hazardous Waste Streams from Permanganate Oxidations

A significant environmental concern with permanganate oxidations is the generation of manganese dioxide (MnO₂) as a solid waste product. researchgate.net In the oxidation of benzyl (B1604629) alcohol with ammonium permanganate, for example, the reaction yields benzaldehyde (B42025), ammonia, and colloidal MnO₂. researchgate.net

Research into the efficiency of permanganate reactions has shown that a substantial portion of the oxidant may not participate in the desired reaction, leading to excess waste. In one study involving the oxidation of trichloroethylene (B50587) (TCE), only about 18% of the applied potassium permanganate was consumed in the oxidation of the target compound. nih.gov This inefficiency contributes to a larger-than-necessary waste stream and can cause secondary contamination issues. nih.gov

Strategies to minimize waste include:

Optimizing Reaction Conditions: Fine-tuning reaction parameters to maximize the efficiency of the permanganate usage can reduce the amount of unreacted reagent and byproducts.

Alternative Oxidants: Investigating alternative manganese-based oxidants could offer a solution. For example, manganate (B1198562) (MnO₄²⁻) has been studied as a potential alternative to permanganate. nih.gov It can be more reactive than permanganate under certain pH conditions and disproportionates in solution to form permanganate and highly reactive colloidal MnO₂. nih.gov This in-situ generation could lead to more efficient oxidation and potentially different waste characteristics. nih.gov

Waste Valorization: Exploring potential uses for the MnO₂ byproduct could turn a waste stream into a valuable resource.

Integration with Broader Green Chemistry Principles in Organic Synthesis

The use of this compound should be viewed through the lens of the twelve principles of green chemistry, which provide a framework for creating more sustainable chemical processes. researchgate.netrroij.com These principles advocate for a holistic approach to chemical design and application. rroij.com

The Twelve Principles of Green Chemistry:

Principle NumberPrinciple NameDescriptionRelevance to this compound Chemistry
1Prevention It is better to prevent waste than to treat or clean up waste after it has been created. researchgate.netOptimizing reaction yields and minimizing byproducts like MnO₂.
2Atom Economy Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. mun.caEvaluating the efficiency of how atoms from the permanganate and substrate are used.
3Less Hazardous Chemical Syntheses Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. Seeking alternatives to hazardous solvents like dichloromethane. researchgate.net
4Designing Safer Chemicals Chemical products should be designed to affect their desired function while minimizing their toxicity. Understanding the toxicological profile of the reagent and its byproducts.
5Safer Solvents and Auxiliaries The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous wherever possible. Employing green solvents like water or supercritical CO₂. libretexts.org
6Design for Energy Efficiency Energy requirements for chemical processes should be recognized for their environmental and economic impacts and should be minimized.Conducting reactions at ambient temperature and pressure when possible.
7Use of Renewable Feedstocks A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. Exploring bio-based sources for the organic components of the reagent.
8Reduce Derivatives Unnecessary derivatization (use of blocking groups, protection/deprotection, temporary modification of physical/chemical processes) should be minimized or avoided if possible. mun.caDesigning synthetic routes that avoid protection and deprotection steps.
9Catalysis Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. wjpmr.comWhile permanganate is a reagent, the quaternary ammonium salt acts as a phase-transfer catalyst. chemicalbook.com Recovering and reusing this catalyst is key.
10Design for Degradation Chemical products should be designed so that at the end of their function they can break down into innocuous degradation products and do not persist in the environment. rroij.comStudying the environmental fate of the benzyltriethylammonium cation and MnO₂.
11Real-time analysis for Pollution Prevention Analytical methodologies need to be further developed to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances. rroij.comImplementing in-situ monitoring to optimize reaction conditions and prevent runaway reactions or byproduct formation.
12Inherently Safer Chemistry for Accident Prevention Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents, including releases, explosions, and fires. researchgate.netHandling this compound with care as it is a strong oxidizing agent and can be explosive under certain conditions. researchgate.net

By consciously applying these principles, the scientific community can continue to utilize the synthetic utility of this compound while minimizing its environmental impact and promoting a more sustainable chemical industry. rroij.com

Q & A

Q. Stability Factors :

  • Temperature : Decomposes at 80–100°C; store below 25°C .
  • Solvent : Adsorption on alumina or use of dichloromethane enhances stability .
  • Storage : Small quantities in cold, inert environments prevent autocatalytic decomposition .

Q. Table 1: Stability Comparison of Quaternary Ammonium Permanganates

CompoundDecomposition Temp (°C)Preferred Solvent
Benzyltriethylammonium MnO₄⁻80–100Dichloromethane
Benzyltrimethylammonium MnO₄⁻<80Acetonitrile
Tetrabutylammonium MnO₄⁻70–90Toluene
(Data derived from )

Basic: What analytical methods are used to quantify this compound in solution?

Q. Methodological Answer :

  • Spectrophotometry :
    • Measure absorbance at 526 nm or 546 nm (molar absorptivity: ~2200–2280 L·mol⁻¹·cm⁻¹) .
    • Prepare calibration curves using standards (e.g., 0.1–1.0 mM) in dichloromethane or water.
  • Titrimetry :
    • Reduce permanganate with FeSO₄ in acidic media. Back-titrate excess Fe²⁺ with KMnO₄ or use redox indicators .

Q. Critical Consideration :

  • Avoid interference from MnO₂ precipitates by filtering samples before analysis .

Advanced: How to design experiments using this compound as a phase-transfer catalyst in oxidation reactions?

Q. Methodological Answer :

Reaction Setup :

  • Solvent System : Use dichloromethane for organic phases and water for aqueous phases .
  • Catalyst Loading : 5–10 mol% relative to substrate (e.g., oxidation of isoeugenol acetate to vanillin acetate) .

Optimization :

  • Adjust pH to 7–8 with MnSO₄ to prevent hydrolysis of acetyl groups .
  • Monitor reaction progress via TLC or HPLC (retention time ~3.2 min for vanillin acetate) .

Q. Case Study :

  • Oxidation of longifolene: Achieve >90% yield at 40°C in 6 hours using 0.1 M catalyst in CH₂Cl₂ .

Advanced: How to address contradictions in permanganate consumption data during oxidation reactions?

Q. Methodological Answer :

  • Error Sources :
    • Titrant Concentration : Verify KMnO₄ molarity via iodometric titration (e.g., 0.150 M vs. 0.160 M discrepancies affect Fe²⁺ calculations) .
    • Reaction By-Products : MnO₂ formation alters permanganate stoichiometry. Filter samples before analysis .
  • Resolution :
    • Use UV-Vis to track MnO₄⁻ depletion (ε = 2200 L·mol⁻¹·cm⁻¹ at 526 nm) and validate with TOC measurements .

Q. Table 2: Common Data Contradictions and Solutions

IssueResolution MethodReference
Overestimated FeSO₄ conc.Re-standardize KMnO₄ titrant
MnO₂ interferenceFiltration or centrifugation

Advanced: What safety protocols are recommended due to its thermal instability?

Q. Methodological Answer :

  • Handling :
    • Use explosion-proof fume hoods and anti-static equipment.
    • Limit batch sizes to <10 g to mitigate autocatalytic risks .
  • Decomposition Management :
    • Quench residues with NaHSO₃ or ascorbic acid to reduce MnO₄⁻ to Mn²⁺ .
    • Monitor storage containers for gas buildup (N₂, NOₓ) .

Q. Critical Note :

  • Decomposition at 80°C releases N₂ and H₂O; ensure venting in high-temperature reactions .

Advanced: How does the choice of solvent impact reaction efficiency?

Q. Methodological Answer :

  • Dichloromethane : Enhances solubility of hydrophobic substrates (e.g., longifolene) and stabilizes the catalyst .
  • Water : Suitable for hydrophilic systems but risks hydrolysis. Add MnSO₄ to buffer pH .

Q. Optimization Strategy :

  • Screen solvents via Hansen solubility parameters. For example, CH₂Cl₂ (δ = 20.3 MPa¹/²) maximizes permanganate activity .

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